6-(3-Bromophenoxy)pyridin-3-amine physical and chemical properties
6-(3-Bromophenoxy)pyridin-3-amine physical and chemical properties
An In-depth Technical Guide to 6-(3-Bromophenoxy)pyridin-3-amine
Abstract
This technical guide provides a comprehensive overview of 6-(3-Bromophenoxy)pyridin-3-amine, a pivotal building block for professionals in drug discovery and materials science. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway with detailed experimental considerations, and analyze its reactivity profile. The document emphasizes the strategic importance of this scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, grounding all technical data and protocols in established scientific principles.
Introduction and Structural Elucidation
6-(3-Bromophenoxy)pyridin-3-amine is a bifunctional heterocyclic compound of significant interest in synthetic chemistry. Its structure is characterized by a pyridine core, which is a prevalent motif in numerous FDA-approved drugs.[1] This core is substituted with a primary amine at the 3-position and a 3-bromophenoxy group at the 6-position. This specific arrangement of functional groups—a nucleophilic amine, a pyridine ring known to interact with biological targets, and a bromine atom ready for cross-coupling reactions—makes it a highly versatile scaffold for library synthesis and lead optimization campaigns.[2][3]
Molecular Structure: The molecule's architecture provides distinct sites for chemical modification, which is a key attribute for its use in drug discovery.
Figure 1: Chemical structure of 6-(3-Bromophenoxy)pyridin-3-amine.
Physicochemical Properties
A precise understanding of a compound's physical properties is critical for its handling, formulation, and application in experimental settings. The key properties of 6-(3-bromophenoxy)pyridin-3-amine are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉BrN₂O | [4] |
| Molecular Weight | 265.11 g/mol | [5] |
| Appearance | Solid, typically an off-white or light-yellow powder | [5] |
| Melting Point | Data not available; requires experimental determination. | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol. | |
| XlogP (Predicted) | 2.7 | [4] |
| InChIKey | JRAJIEWZNPVSQD-UHFFFAOYSA-N | [4] |
Synthesis and Reactivity
Recommended Synthetic Protocol
The most efficient and common synthesis of this compound involves a two-step process: a nucleophilic aromatic substitution (SNAr) to form the ether linkage, followed by a reduction of a nitro group to the target primary amine. This route is advantageous due to the high reliability of each step and the commercial availability of the starting materials.[6]
Synthesis Workflow Diagram:
Figure 2: Recommended two-step synthesis of 6-(3-Bromophenoxy)pyridin-3-amine.
Detailed Step-by-Step Methodology:
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Step 1: Synthesis of 2-(3-Bromophenoxy)-5-nitropyridine (SNAr)
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To a stirred solution of 3-bromophenol (1.1 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
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Add 2-chloro-5-nitropyridine (1.0 eq) to the mixture.
-
Heat the reaction mixture to 100-120 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
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Causality: DMF is a polar aprotic solvent, which is ideal for SNAr reactions as it solvates the potassium cation without hydrogen bonding to the phenoxide nucleophile, thus maximizing its reactivity. K₂CO₃ is a cost-effective base, strong enough to deprotonate the phenol. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack.[7]
-
Work-up: After cooling, pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography.
-
-
Step 2: Synthesis of 6-(3-Bromophenoxy)pyridin-3-amine (Reduction)
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Suspend the intermediate 2-(3-bromophenoxy)-5-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 0.5 eq).
-
Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring for 2-4 hours, monitoring by TLC.
-
Causality: The Fe/NH₄Cl system in a protic solvent is a classic, robust, and scalable method for the reduction of aromatic nitro groups.[6] The ammonium chloride acts as an electrolyte to facilitate the reaction. Alternative methods like catalytic hydrogenation (H₂/Pd-C) are also effective but may require specialized equipment.
-
Work-up: Upon completion, cool the reaction and filter it through a pad of Celite to remove the iron salts. Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the final product. Further purification can be achieved by column chromatography if necessary.
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Reactivity Profile
The compound's utility stems from the orthogonal reactivity of its functional groups. This allows for selective modification at different positions, a highly desirable feature in medicinal chemistry.
Figure 3: Key reactivity sites and potential transformations of the title compound.
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Primary Amine: This group is a strong nucleophile and a key interaction point. It readily undergoes acylation to form amides, sulfonylation to form sulfonamides, and alkylation.[8] These reactions are fundamental for attaching side chains to modulate a drug candidate's properties.
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Carbon-Bromine Bond: The bromine atom on the phenoxy ring is a versatile handle for palladium-catalyzed cross-coupling reactions.[9] This allows for the strategic introduction of aryl, heteroaryl, or alkyl groups via Suzuki coupling, or the formation of new C-N or C-O bonds via Buchwald-Hartwig amination, dramatically expanding the accessible chemical space.[2]
-
Pyridine Nitrogen: The nitrogen atom imparts basicity to the molecule and can serve as a hydrogen bond acceptor. This is a critical feature for binding to many biological targets, such as the hinge region of protein kinases.[3]
Spectroscopic Profile and Characterization
While experimental spectra must be obtained for each batch, the expected spectroscopic features are as follows:
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¹H NMR: The spectrum should display distinct signals in the aromatic region (approx. 6.5-8.5 ppm) corresponding to the protons on both the pyridine and phenyl rings. A broad singlet, which may shift depending on solvent and concentration, is expected for the two protons of the primary amine (-NH₂).[10]
-
IR Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), aromatic C-H stretching (~3000-3100 cm⁻¹), N-H bending (~1600 cm⁻¹), and the C-O-C ether stretch.[10]
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity, separated by 2 m/z units.
Applications in Drug Discovery
The 2-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, renowned for its ability to bind to the ATP-binding site of many protein kinases.[1][3]
-
Kinase Inhibitors: The primary amine and the pyridine nitrogen can form crucial hydrogen bonds with the "hinge" region of a kinase, anchoring the inhibitor in place. The 6-(3-bromophenoxy) group extends into the solvent-exposed region, where the bromine atom can be replaced using cross-coupling chemistry to install moieties that enhance potency and selectivity.
-
Scaffold for Library Synthesis: The orthogonal reactivity of the amine and bromide functionalities allows for a two-dimensional exploration of the structure-activity relationship (SAR). One set of analogues can be generated by modifying the amine, while another can be built by diversifying the bromophenyl ring, making it an ideal platform for lead optimization.
Safety and Handling
Based on data for structurally similar compounds, 6-(3-Bromophenoxy)pyridin-3-amine should be handled with care.[5]
-
GHS Hazard Statements: Likely to be H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]
-
Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[11] Avoid inhalation of dust and contact with skin and eyes. Consult the specific Safety Data Sheet (SDS) from the supplier before use.
Conclusion
6-(3-Bromophenoxy)pyridin-3-amine is a high-value chemical intermediate with a strategic combination of functional groups. Its robust and scalable synthesis, coupled with a predictable and versatile reactivity profile, makes it an essential tool for researchers in drug discovery. A thorough understanding of its properties and chemical behavior, as detailed in this guide, is paramount to fully exploiting its potential in the development of novel therapeutics and advanced materials.
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